N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further substituted with a methyl group and a methanesulfonamide moiety
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by pyrrolidine derivatives .
Mode of Action
Given its structural features, it is plausible that it binds to its targets and modulates their activity, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological processes .
Pharmacokinetics
The pyrrolidine scaffold in its structure is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially impact its bioavailability .
Result of Action
Based on its structure, it is plausible that it could induce changes in cellular processes by modulating the activity of its targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives on the aromatic ring.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Similar structure but with a benzamide group instead of a methanesulfonamide group.
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-5-6-10(13-18(2,16)17)8-11(9)14-7-3-4-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMDBUMLKMDSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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